

A Comparative Guide to the HOMO-LUMO Gap of Thiophene-Based Starburst Molecules

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Compound of Interest

Compound Name: 1,3,5-Tri(thiophen-2-yl)benzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps of **1,3,5-tri(thiophen-2-yl)benzene** and its analogues, crucial parameters in the design of organic electronic materials and potential drug candidates. By understanding the electronic properties of these star-shaped molecules, researchers can better predict their charge transport capabilities, photophysical behavior, and reactivity. This guide integrates theoretical data from Density Functional Theory (DFT) calculations with experimental methodologies.

Performance Comparison of Thiophene-Based Starburst Molecules

The HOMO-LUMO energy gap is a key indicator of a molecule's stability and electronic properties. A larger gap generally implies greater stability and lower reactivity. While specific DFT data for **1,3,5-tri(thiophen-2-yl)benzene** is not readily available in the cited literature, we can draw valuable comparisons from structurally similar star-shaped thiophene derivatives.

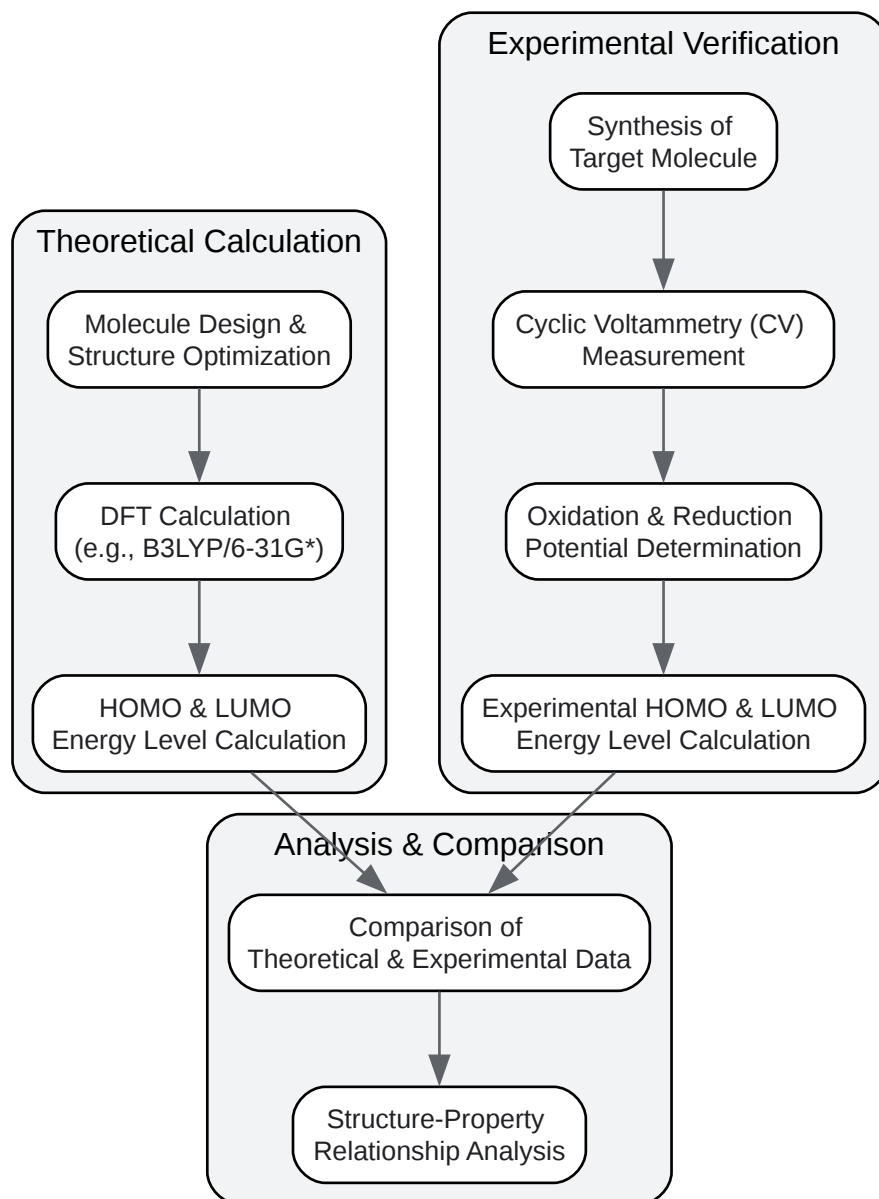
Molecule	Core	Arms	Method	HOMO (eV)	LUMO (eV)	HOMO-LUMO Gap (eV)
Tris-4-amidophenyl-thiophene	Thiophene	3x Amido-phenyl	DFT	-	-	3.189
Thieno[3,2-b]thiophene derivative	Thieno-thiophene	Substituted phenyls	DFT (B3LYP)	-6.01	-2.86	3.15[1]
Star-shaped oligothiophene (S3)	Ethynylbenzene	3x Terthiophene	Experimental	-	-	Not specified
Star-shaped oligothiophene (S6)	Ethynylbenzene	6x Terthiophene	Experimental	-	-	Not specified

Note: The HOMO-LUMO gap for S3 and S6 was investigated through photophysical properties, indicating electronic communication between the arms is influenced by the substitution pattern[2].

Experimental and Computational Workflow

The determination of the HOMO-LUMO gap is a synergistic process that combines theoretical calculations and experimental validation. The following diagram illustrates a typical workflow for this process.

Workflow for HOMO-LUMO Gap Determination



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References

- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Structure-dependent electronic nature of star-shaped oligothiophenes, probed by ensemble and single-molecule spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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